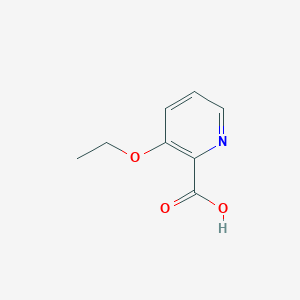

3-Ethoxypyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-ethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVCNUYGSSNMDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-09-7 | |

| Record name | 3-ethoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-Ethoxypyridine-2-carboxylic acid" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted picolinic acid derivative with potential applications in medicinal chemistry and materials science. As a heterocyclic building block, the strategic placement of its ethoxy and carboxylic acid functionalities allows for diverse chemical modifications, making it a valuable scaffold in the design of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of a proposed synthetic route for this compound, starting from the commercially available 3-Hydroxypyridine-2-carboxylic acid. Furthermore, it details the expected analytical characterization of the final compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering both theoretical insights and actionable experimental protocols.

Introduction: Significance and Applications

Pyridine carboxylic acids are a class of compounds that hold significant importance in the pharmaceutical and agrochemical industries.[1] The pyridine ring is a common motif in many biologically active compounds, and the carboxylic acid group provides a handle for further chemical transformations, such as amide bond formation or esterification. The introduction of an ethoxy group at the 3-position of the pyridine ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.

While the direct synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through the modification of a readily available precursor, 3-Hydroxypyridine-2-carboxylic acid (also known as 3-hydroxypicolinic acid).[2] This precursor is a known matrix for nucleotides in MALDI mass spectrometry analyses.[2][3] The proposed synthesis in this guide leverages fundamental organic reactions, providing a reliable pathway for obtaining the target compound.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from 3-Hydroxypyridine-2-carboxylic acid. The first step involves the protection of the carboxylic acid functionality via esterification, followed by the ethylation of the hydroxyl group. The final step is the hydrolysis of the ester to yield the desired carboxylic acid. An alternative, more direct approach involves the ethylation of the phenolic hydroxyl group, which may be complicated by the reactivity of the carboxylic acid. A more robust method is to start with the methyl ester of 3-hydroxypyridine-2-carboxylic acid, which can be synthesized from 3-hydroxypyridine-2-carboxylic acid.[4]

Caption: Proposed synthesis of this compound.

Step 1: Esterification of 3-Hydroxypyridine-2-carboxylic acid

To prevent side reactions at the carboxylic acid group during the subsequent ethylation step, it is advantageous to first protect it as a methyl ester. This can be achieved through a standard Fischer esterification reaction.

Protocol:

-

To a suspension of 3-Hydroxypyridine-2-carboxylic acid (1.0 eq) in methanol (0.5 M), add concentrated sulfuric acid (3.0 eq) dropwise at 0 °C.[4]

-

Stir the resulting solution at reflux for 6 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.[4]

-

Carefully adjust the pH to ~8.5 with a saturated aqueous solution of NaHCO₃.[4]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Methyl 3-hydroxypyridine-2-carboxylate as a white solid.[4]

Step 2: Ethylation of Methyl 3-hydroxypyridine-2-carboxylate

The ethylation of the hydroxyl group can be accomplished via a Williamson ether synthesis using an ethylating agent in the presence of a weak base.

Protocol:

-

To a solution of Methyl 3-hydroxypyridine-2-carboxylate (1.0 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (1.5 eq).

-

Add ethyl iodide (1.2 eq) to the mixture.

-

Stir the reaction mixture at 80 °C for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain Methyl 3-ethoxypyridine-2-carboxylate.

Step 3: Hydrolysis of Methyl 3-ethoxypyridine-2-carboxylate

The final step is the saponification of the methyl ester to the desired carboxylic acid.

Protocol:

-

Dissolve Methyl 3-ethoxypyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Acidify the aqueous residue to pH 3-4 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data.

Caption: General workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the ethoxy group, and the carboxylic acid proton. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The ethoxy group will exhibit a quartet for the methylene protons (–OCH₂–) around δ 4.2 ppm and a triplet for the methyl protons (–CH₃) around δ 1.4 ppm. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-175 ppm.[5] The carbons of the pyridine ring will appear between δ 120-160 ppm. The methylene carbon of the ethoxy group will be found around δ 60-70 ppm, and the methyl carbon will be in the upfield region, around δ 15 ppm.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~10.0-12.0 (br s, 1H) | -COOH |

| ~8.2 (dd, 1H) | Pyridine-H6 |

| ~7.4 (dd, 1H) | Pyridine-H4 |

| ~7.3 (dd, 1H) | Pyridine-H5 |

| ~4.2 (q, 2H) | -OCH₂CH₃ |

| ~1.4 (t, 3H) | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6][7]

-

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.[6][7]

-

C-O Stretch: A medium intensity band in the region of 1200-1300 cm⁻¹ is expected for the C-O stretching of the carboxylic acid and the ether linkage.

-

Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹.

| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 2500-3300 (broad) | O-H stretch (carboxylic acid) | | ~2980, ~2870 | C-H stretch (aliphatic) | | 1700-1725 (strong) | C=O stretch (carboxylic acid) | | 1400-1600 | C=C and C=N stretches (aromatic) | | 1200-1300 | C-O stretch (acid and ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula: C₈H₉NO₃), the expected molecular weight is approximately 167.16 g/mol .

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 167.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45).[8] For this specific molecule, fragmentation of the ethoxy group is also expected, such as the loss of an ethyl radical (•CH₂CH₃, M-29) or an ethylene molecule (C₂H₄, M-28). The base peak could potentially arise from the stable acylium ion formed after the loss of the ethoxy group.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and its precursors. All synthetic procedures should be carried out in a well-ventilated fume hood. For detailed safety information on the reagents used in the synthesis, consult their respective Safety Data Sheets (SDS).

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound from a commercially available starting material. The detailed experimental protocols and predicted characterization data provide a solid foundation for researchers to successfully synthesize and verify this valuable chemical building block. The insights into the spectroscopic properties will aid in the unambiguous identification and quality assessment of the final product, facilitating its use in further research and development endeavors.

References

- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 2. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]

- 3. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Ethoxypyridine-2-carboxylic Acid: Properties, Reactivity, and Synthetic Pathways for Drug Discovery

This technical guide provides a comprehensive overview of 3-Ethoxypyridine-2-carboxylic acid (also known as 3-ethoxypicolinic acid), a heterocyclic building block with significant potential in medicinal chemistry and drug development. Drawing upon established chemical principles and analogous compound data, this document details its chemical properties, reactivity, and plausible synthetic routes, offering valuable insights for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acid scaffolds are privileged structures in drug discovery, appearing in a wide array of therapeutic agents.[1] Their ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes them ideal fragments for designing enzyme inhibitors and receptor modulators.[2] The specific substitution pattern of this compound, featuring a carboxylic acid at the 2-position and an ethoxy group at the 3-position, offers a unique combination of electronic and steric properties that can be exploited for targeted drug design. The carboxylic acid moiety serves as a versatile handle for amide and ester formation, enabling the construction of diverse compound libraries, while the ethoxy group can influence solubility, metabolic stability, and target engagement.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₈H₉NO₃ | Calculated |

| Molecular Weight | 167.16 g/mol | Calculated |

| CAS Number | 103878-09-7 | |

| Appearance | White to off-white solid | Analogy with similar pyridine carboxylic acids. |

| Melting Point | Not available. Expected to be a solid at room temperature. | Analogy with related compounds like 3-Hydroxypyridine-2-carboxylic acid (m.p. 213-218 °C) and 3-Methylpyridine-2-carboxylic acid (m.p. 114-118 °C).[3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of carboxylic acids. |

| pKa | Estimated to be around 3-5 for the carboxylic acid. | Typical pKa for a carboxylic acid adjacent to a pyridine ring. |

Spectroscopic Analysis

The structural features of this compound suggest the following characteristic spectroscopic signatures:

The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and the substituted pyridine ring.[4][5]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1730 cm⁻¹.

-

C-O Stretch (Carboxylic Acid & Ether): Bands in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

¹H NMR: The proton NMR spectrum would be expected to show:

-

A triplet and a quartet for the ethoxy group protons.

-

Three aromatic protons on the pyridine ring, with chemical shifts and coupling patterns dictated by the substitution. The proton at the 6-position would likely be the most downfield.

-

A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).[6]

-

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals:

-

The carbonyl carbon of the carboxylic acid would be significantly deshielded, appearing in the 165-175 ppm range.[6]

-

Five signals for the pyridine ring carbons.

-

Two signals for the ethoxy group carbons.

-

In mass spectrometry, the molecular ion peak (M+) would be observed at m/z = 167. Common fragmentation patterns for pyridine carboxylic acids involve the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).[7]

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from the readily available 3-hydroxypicolinic acid. This involves an initial esterification followed by a Williamson ether synthesis to introduce the ethoxy group, and finally, hydrolysis of the ester to yield the target carboxylic acid.[8]

Diagram 1: Proposed Synthetic Pathway

References

- 1. Complexes of the Antibiotic Drug Oxolinic Acid with Fe(III), Zn(II), Ca(II), and Mg(II) Ions: Preparation, Characterization, and In Vitro Evaluation of Biological Activity | MDPI [mdpi.com]

- 2. 3-Ethoxypicolinic acid | 103878-09-7 [chemicalbook.com]

- 3. PubChemLite - 3-(methoxycarbonyl)pyridine-2-carboxylic acid (C8H7NO4) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. 3-Ethoxy-3-methylbutanoic acid | C7H14O3 | CID 145265509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and IUPAC name for "3-Ethoxypyridine-2-carboxylic acid"

An In-Depth Technical Guide to 3-Ethoxypyridine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of significant interest to researchers and professionals in drug development. While this compound is not extensively documented in publicly available databases, this guide synthesizes information from related structures and established chemical principles to offer valuable insights into its synthesis, physicochemical properties, and potential therapeutic applications.

Introduction and Chemical Identity

Pyridine carboxylic acids are a class of organic compounds that have played a pivotal role in the development of numerous pharmaceuticals.[1][2] Their unique structure, featuring an electron-deficient aromatic ring and a carboxylic acid group, allows for a wide range of chemical modifications and biological interactions.[1] this compound, a member of this family, presents a promising scaffold for the design of novel therapeutic agents.

IUPAC Name: this compound

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases as of early 2026, suggesting it may be a novel or less-common research chemical.

Molecular Formula: C₈H₉NO₃

Molecular Weight: 167.16 g/mol

Chemical Structure:

> Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While experimental data for this compound is scarce, we can predict its properties based on its structural analogs and the general characteristics of carboxylic acids and pyridines.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Similar to other solid pyridine carboxylic acids. |

| Melting Point | Expected to be a solid with a defined melting point | Carboxylic acids generally have high melting points due to hydrogen bonding.[3] |

| Boiling Point | High boiling point | Strong intermolecular hydrogen bonding increases the boiling point.[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF | The carboxylic acid group enhances water solubility, but the pyridine ring and ethoxy group contribute to its organic solubility.[3] |

| pKa | Estimated to be around 2-3 | The electron-withdrawing nature of the pyridine ring increases the acidity of the carboxylic acid group compared to benzoic acid. |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, leveraging established methodologies for the synthesis of substituted pyridine carboxylic acids.

Proposed Synthetic Pathway

A plausible and efficient synthetic route starting from commercially available 3-hydroxypyridine-2-carboxylic acid is outlined below. This method involves the protection of the carboxylic acid, etherification of the hydroxyl group, and subsequent deprotection.

Diagram 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 3-Hydroxypyridine-2-carboxylic acid

-

Suspend 3-hydroxypyridine-2-carboxylic acid in methanol.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-hydroxypyridine-2-carboxylate.

Step 2: Williamson Ether Synthesis

-

Dissolve methyl 3-hydroxypyridine-2-carboxylate in a suitable solvent such as acetone or DMF.

-

Add potassium carbonate as a base.

-

Add ethyl iodide and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure to yield crude methyl 3-ethoxypyridine-2-carboxylate.

-

Purify the crude product by column chromatography if necessary.

Step 3: Hydrolysis to this compound

-

Dissolve the methyl 3-ethoxypyridine-2-carboxylate in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or gently heat to facilitate hydrolysis.

-

Monitor the reaction by TLC.

-

Once the ester is fully hydrolyzed, remove the methanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Applications in Drug Development

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs.[1][2] The introduction of an ethoxy group at the 3-position can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Potential Therapeutic Areas

-

Enzyme Inhibition: Pyridine carboxylic acids are known to act as enzyme inhibitors. The carboxylic acid moiety can coordinate with metal ions in the active site of metalloenzymes, while the pyridine ring can engage in various non-covalent interactions.[2]

-

Antimicrobial Agents: The 2-pyridone motif, structurally related to our target compound, is present in several antimicrobial agents.[4]

-

Analgesia and Inflammation: Pyridine-3-carboxamides have been explored as agonists for cannabinoid receptors, showing potential in pain and inflammation models.[5]

-

Central Nervous System (CNS) Disorders: While the carboxylic acid group can hinder blood-brain barrier penetration, its bioisosteric replacement is a strategy used in CNS drug discovery.[6]

Structure-Activity Relationship (SAR) Insights

The design of new drugs based on the this compound scaffold would involve a systematic exploration of its structure-activity relationship.

Diagram 2: Key structural features of this compound for SAR studies.

Conclusion

This compound represents a valuable, albeit under-explored, chemical entity with significant potential in the field of drug discovery. This technical guide provides a foundational understanding of its chemical identity, predicted properties, and plausible synthetic routes. The insights into its potential applications, drawn from the rich chemistry of related pyridine carboxylic acids, should serve as a catalyst for further research and development efforts aimed at unlocking the therapeutic promise of this compound. As with any novel compound, thorough experimental validation of the predicted properties and biological activities is a crucial next step.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 3-Ethoxypyridine-2-carboxylic Acid in Modern Medicinal Chemistry

Foreword: The Quest for Novelty in Drug Design

In the relentless pursuit of therapeutic innovation, the discovery and exploration of novel molecular scaffolds are paramount. These core structures serve as the foundation upon which new generations of drugs are built, offering unique three-dimensional arrangements of atoms that can interact with biological targets in previously unexploited ways. This guide delves into the burgeoning potential of one such scaffold: 3-Ethoxypyridine-2-carboxylic acid . While the broader class of pyridine carboxylic acids has long been a staple in medicinal chemistry, the specific substitution pattern of this molecule presents a compelling and underexplored opportunity for the development of targeted and effective therapeutics.[1] This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, derivatization, and potential applications of this promising scaffold.

The Strategic Advantage of the this compound Core

The unique arrangement of functional groups in this compound provides a distinct set of advantages for medicinal chemists. The pyridine ring, a well-established pharmacophore, imparts favorable pharmacokinetic properties and offers multiple points for synthetic modification.[1] The carboxylic acid at the 2-position serves as a crucial anchor for target engagement, capable of forming strong ionic and hydrogen bond interactions. The ethoxy group at the 3-position is the key to this scaffold's novelty. It introduces a degree of lipophilicity, potentially enhancing membrane permeability, while also acting as a steric and electronic modulator of the adjacent carboxylic acid, thereby influencing its pKa and binding characteristics. This trifecta of a heteroaromatic ring, a key binding group, and a modulating alkoxy substituent creates a versatile platform for the design of potent and selective enzyme inhibitors and receptor modulators.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available 3-hydroxypicolinic acid. The following protocol details a reliable and scalable route to the target scaffold.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 3-Hydroxypicolinic Acid

-

Rationale: Protection of the carboxylic acid as a methyl ester is necessary to prevent unwanted side reactions during the subsequent O-alkylation step.

-

Procedure:

-

Suspend 3-hydroxypicolinic acid (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture and concentrate under reduced pressure to remove the methanol.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-hydroxypicolinate.

-

Step 2: O-Ethylation of Methyl 3-Hydroxypicolinate (Williamson Ether Synthesis)

-

Rationale: The Williamson ether synthesis is a classic and efficient method for the formation of ethers from an alkoxide and an alkyl halide.[2][3][4][5] In this step, the phenolic hydroxyl group is converted to its ethoxy counterpart.

-

Procedure:

-

Dissolve methyl 3-hydroxypicolinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 volumes).

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add ethyl iodide (1.2 eq) and heat the reaction mixture to 60-70 °C.

-

Monitor the reaction by TLC. Upon completion (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-ethoxypicolinate.

-

Step 3: Saponification to this compound

-

Rationale: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Procedure:

-

Dissolve methyl 3-ethoxypicolinate (1.0 eq) in a mixture of methanol (5 volumes) and water (5 volumes).

-

Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the ester is fully consumed (typically 1-2 hours).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Acidify the aqueous residue to pH 3-4 with 1N HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

-

Caption: Synthetic route to this compound.

Derivatization Strategies and Structure-Activity Relationship (SAR) Insights

The this compound scaffold offers two primary points for diversification: the carboxylic acid and the pyridine ring.

Amide Bond Formation at the 2-Position

The carboxylic acid is readily converted to a wide array of amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the introduction of diverse substituents to probe the binding pocket of a target protein.

Caption: General scheme for amide derivatization.

SAR Insights:

-

Small, polar amines: May enhance solubility and allow for hydrogen bonding with the target.

-

Bulky, lipophilic amines: Can be used to probe hydrophobic pockets within the active site.

-

Chiral amines: Introduce stereocenters that can lead to enantioselective binding.

Substitution on the Pyridine Ring

While the core scaffold is the primary focus, further modifications to the pyridine ring (e.g., at the 4, 5, or 6-positions) can be explored to fine-tune electronic properties and vectorially orient substituents towards specific regions of a binding site. This typically requires starting from a more functionalized pyridine precursor.

Potential Therapeutic Applications and Target Classes

Based on the broader activity of picolinic acid derivatives, the this compound scaffold is anticipated to be a promising starting point for the development of inhibitors for a variety of enzyme classes.

Table 1: Potential Enzyme Targets for this compound Derivatives

| Enzyme Class | Rationale for Targeting | Key Interaction Motif |

| Metallo-β-lactamases | The carboxylic acid can chelate the active site zinc ions, a known mechanism for inhibitors of this class of antibiotic resistance enzymes.[4] | Carboxylate-Zinc chelation |

| Dopamine β-monooxygenase | Picolinic acids are known inhibitors of this enzyme, which is a target for antihypertensive drugs.[2] | Carboxylate interaction with the copper center |

| Botulinum Neurotoxin Light Chain | Substituted picolinic acids have been identified as inhibitors of this toxin, binding to an exosite.[3][5] | Carboxylate and hydrophobic interactions |

Case Study: Hypothetical Development of a Novel Kinase Inhibitor

To illustrate the potential of this scaffold, let us consider a hypothetical drug discovery campaign targeting a novel protein kinase.

Workflow:

-

Scaffold Synthesis: Synthesize this compound as described in Section 2.

-

Library Synthesis: Generate a diverse library of amide derivatives by coupling the core scaffold with a collection of primary and secondary amines.

-

High-Throughput Screening (HTS): Screen the library against the target kinase to identify initial hits.

-

Hit-to-Lead Optimization: For the most promising hits, perform iterative rounds of chemical synthesis to explore the SAR. This would involve modifying the amide substituent and potentially exploring substitutions on the pyridine ring.

-

In Vitro and In Vivo Profiling: Characterize the lead compounds for their potency, selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models.

Caption: A typical drug discovery workflow utilizing the scaffold.

Conclusion and Future Directions

The this compound scaffold represents a largely untapped area of chemical space with significant potential for the development of novel therapeutics. Its straightforward synthesis, coupled with the versatility of its functional groups for derivatization, makes it an attractive starting point for medicinal chemistry campaigns. Future work should focus on the synthesis and screening of diverse libraries based on this core to identify novel inhibitors for a range of biological targets. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of innovative medicines.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of ADMET Properties for 3-Ethoxypyridine-2-carboxylic acid: A Technical Guide

Introduction: The Imperative of Early ADMET Profiling in Drug Discovery

The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic and safety profiles. The acronym ADMET—representing Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the critical properties that determine a drug's disposition and safety within the body. Historically, the assessment of these properties was confined to late-stage preclinical and clinical development, leading to costly failures. The modern drug discovery paradigm, however, emphasizes a "fail early, fail cheap" approach, integrating ADMET profiling at the earliest stages of research.[1][2]

In silico ADMET prediction has emerged as an indispensable tool in this early assessment, offering a rapid and cost-effective means to evaluate and prioritize compounds long before they are synthesized.[1][3][4] By leveraging computational models, researchers can identify potential liabilities, guide medicinal chemistry efforts toward molecules with more favorable ADMET characteristics, and ultimately increase the probability of clinical success.[5][6] This technical guide provides an in-depth, practical walkthrough of the in silico ADMET prediction process for a novel compound, "3-Ethoxypyridine-2-carboxylic acid." As a Senior Application Scientist, the following narrative synthesizes theoretical knowledge with actionable, field-proven insights to provide a robust framework for researchers, scientists, and drug development professionals.

Compound of Interest: this compound

Before delving into ADMET predictions, a fundamental understanding of the molecule's physicochemical properties is essential. These properties are the primary inputs for many predictive models and offer initial clues about the compound's potential behavior.

Structure:

Physicochemical Properties (Predicted):

| Property | Predicted Value | Significance in ADMET |

| Molecular Weight | 167.16 g/mol | Influences diffusion and overall size for transport.[7][8][9] |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | A measure of lipophilicity, impacting membrane permeability and solubility.[2][10] |

| Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability.[7][8][9] |

| Hydrogen Bond Acceptors | 4 | Influences solubility and interactions with biological targets.[7][8][9] |

| Polar Surface Area (PSA) | 62.3 Ų | Impacts membrane permeability, particularly the blood-brain barrier. |

Note: These values are estimations derived from computational tools and may vary slightly between different prediction software.

Part 1: Absorption - The Gateway to Systemic Circulation

Oral bioavailability is a critical attribute for many drugs. A key initial assessment of this is through Lipinski's Rule of Five, a set of guidelines used to evaluate the druglikeness of a compound and its likelihood of being orally absorbed.[7][8][9][11]

Lipinski's Rule of Five Analysis for this compound:

| Rule | Guideline | This compound | Compliance |

| Molecular Weight | ≤ 500 Da | 167.16 Da | Yes |

| LogP | ≤ 5 | ~1.5 - 2.0 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 4 | Yes |

Interpretation: this compound fully complies with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. It is a relatively small and moderately lipophilic molecule.

Experimental Workflow for In Silico Absorption Prediction:

The following diagram illustrates a typical workflow for predicting intestinal absorption:

Caption: Workflow for in silico prediction of intestinal absorption.

Part 2: Distribution - Reaching the Target

Once absorbed, a drug's distribution throughout the body is governed by its ability to cross biological membranes and its affinity for plasma proteins.

Blood-Brain Barrier (BBB) Permeability

For drugs targeting the central nervous system (CNS), crossing the BBB is essential. Conversely, for non-CNS drugs, BBB penetration is an undesirable off-target effect. In silico models for BBB permeability often utilize physicochemical properties and molecular fingerprints.[12][13][14][15][16]

Predicted BBB Permeability for this compound:

Based on its physicochemical properties (relatively low molecular weight and moderate PSA), it is plausible that this compound may have some ability to cross the BBB. However, the presence of a carboxylic acid group, which will be ionized at physiological pH, will significantly hinder passive diffusion across the BBB. Many predictive models would likely classify it as a non-penetrant.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin, dictates its free concentration in the bloodstream. Only the unbound fraction is pharmacologically active and available to distribute into tissues.[17][18][19][20][21]

Predicted Plasma Protein Binding for this compound:

Quantitative Structure-Activity Relationship (QSAR) models are commonly employed to predict PPB.[17][19] These models are built on large datasets of experimentally determined PPB values and use molecular descriptors to make predictions. For this compound, with its moderate lipophilicity, a moderate level of plasma protein binding would be anticipated.

Step-by-Step Protocol for In Silico PPB Prediction:

-

Obtain Compound Structure: Represent this compound in a machine-readable format (e.g., SMILES).

-

Calculate Molecular Descriptors: Utilize computational chemistry software to calculate a wide range of descriptors, including topological, electronic, and physicochemical properties.

-

Apply a Validated QSAR Model: Input the calculated descriptors into a pre-existing and validated QSAR model for PPB. These models are often available in commercial or open-source ADMET prediction platforms.[22][23][24][25]

-

Analyze the Prediction: The model will output a predicted percentage of plasma protein binding.

-

Assess Applicability Domain: It is crucial to ensure that the compound of interest falls within the applicability domain of the QSAR model to have confidence in the prediction.

Part 3: Metabolism - The Body's Chemical Factory

Drug metabolism, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, is a major determinant of a drug's half-life and can lead to the formation of active or toxic metabolites.[26][27] In silico models can predict which CYP isoforms are likely to metabolize a compound and the potential sites of metabolism.[28][29][30]

Predicted Metabolism of this compound:

The ethoxy group and the pyridine ring are potential sites for metabolism. The most likely metabolic pathways would be O-dealkylation of the ethoxy group and oxidation of the pyridine ring. In silico models can predict the likelihood of metabolism by major CYP isoforms such as CYP3A4, CYP2D6, and CYP2C9. Given its structure, it is likely to be a substrate for one or more of these enzymes.

Logical Relationship in CYP450 Metabolism Prediction:

Caption: Logical flow for predicting cytochrome P450 metabolism.

Part 4: Excretion - Clearing the System

While dedicated in silico models for predicting the precise route and rate of excretion are less common and often integrated with metabolism and distribution predictions, physicochemical properties can provide valuable insights. The presence of the carboxylic acid group in this compound suggests that renal excretion may play a significant role, particularly for the parent compound and any polar metabolites.

Part 5: Toxicity - The Safety Profile

Early identification of potential toxicity is a cornerstone of modern drug discovery. Several key toxicological endpoints can be predicted using in silico methods.

hERG Inhibition

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[31][32][33][34][35] In silico models are widely used to flag potential hERG inhibitors early in the discovery process.

Predicted hERG Liability for this compound:

While a definitive prediction requires a validated model, some general structural alerts for hERG inhibition include a basic nitrogen atom and high lipophilicity. This compound has a basic nitrogen in the pyridine ring, but its relatively low lipophilicity may mitigate the risk of significant hERG inhibition. A dedicated hERG prediction model would provide a more quantitative assessment.

Ames Mutagenicity

The Ames test is a widely used method to assess a compound's mutagenic potential.[36][37] In silico models can identify structural alerts associated with mutagenicity.[38][39][40]

Predicted Ames Mutagenicity for this compound:

The structure of this compound does not contain obvious structural alerts for mutagenicity, such as aromatic nitro groups or alkylating agents. Therefore, it is predicted to be non-mutagenic in the Ames test.

Experimental Workflow for In Silico Toxicity Prediction:

Caption: Workflow for in silico prediction of key toxicity endpoints.

Summary of Predicted ADMET Properties for this compound

| ADMET Property | Prediction | Rationale/Comments |

| Absorption | ||

| Oral Bioavailability | Likely Good | Complies with Lipinski's Rule of Five. |

| Distribution | ||

| BBB Permeability | Low | The ionized carboxylic acid group limits passive diffusion. |

| Plasma Protein Binding | Moderate | Based on moderate lipophilicity. |

| Metabolism | ||

| CYP450 Substrate | Likely | Potential for O-dealkylation and aromatic oxidation. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Relatively low lipophilicity. |

| Ames Mutagenicity | Negative | No obvious structural alerts for mutagenicity. |

Conclusion: Integrating In Silico Predictions into Drug Discovery

The in silico ADMET profile of this compound suggests that it is a promising starting point for a drug discovery program. Its predicted good oral absorption and low toxicity risk are favorable characteristics. The potential for moderate plasma protein binding and metabolism by CYP enzymes are manageable properties that can be further investigated and optimized through medicinal chemistry efforts.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation. Instead, they serve as a powerful filtering and prioritization tool, enabling researchers to focus their resources on compounds with the highest likelihood of success. By embracing a holistic and iterative approach that combines in silico predictions, in vitro assays, and in vivo studies, drug discovery teams can navigate the complexities of ADMET with greater confidence and efficiency.

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico ADME in drug design – enhancing the impact | ADMET and DMPK [pub.iapchem.org]

- 4. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 5. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. moodle2.units.it [moodle2.units.it]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 12. Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]

- 14. New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prediction of blood‐brain barrier permeability using machine learning approaches based on various molecular representation | Semantic Scholar [semanticscholar.org]

- 16. [2507.18557] Deep Learning for Blood-Brain Barrier Permeability Prediction [arxiv.org]

- 17. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A novel strategy for prediction of human plasma protein binding using machine learning techniques - Simulations Plus [simulations-plus.com]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 23. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. ADMETlab 2.0 [admetmesh.scbdd.com]

- 26. sciforum.net [sciforum.net]

- 27. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. eurekaselect.com [eurekaselect.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]

- 32. tandfonline.com [tandfonline.com]

- 33. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. tandfonline.com [tandfonline.com]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Benchmark data set for in silico prediction of Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. In silico Prediction of Chemical Ames Mutagenicity | Semantic Scholar [semanticscholar.org]

- 39. researchgate.net [researchgate.net]

- 40. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Isolation of 3-Ethoxypyridine-2-carboxylic Acid

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acids and their derivatives are fundamental scaffolds in medicinal chemistry and drug discovery.[1][2][3] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity and pharmacokinetic profile. 3-Ethoxypyridine-2-carboxylic acid, a specifically substituted picolinic acid, represents a valuable building block for the synthesis of novel therapeutic agents. The ethoxy group at the 3-position can modulate lipophilicity and introduce specific steric and electronic interactions, while the carboxylic acid at the 2-position serves as a versatile handle for further chemical modifications, such as amide bond formation. Pyridine-2-carboxylic acid derivatives, in particular, have been investigated for a range of biological activities.[4][5]

A Plausible Synthetic Pathway: A Three-Step Approach

The synthesis of this compound can be logically approached from the commercially available precursor, 3-Hydroxypyridine-2-carboxylic acid. A three-step synthetic strategy is proposed, involving:

-

Esterification: Protection of the carboxylic acid functionality to prevent unwanted side reactions during the subsequent etherification step.

-

Williamson Ether Synthesis: Formation of the target ethoxy group via nucleophilic substitution.

-

Hydrolysis: Deprotection of the ester to yield the final carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Step 1: Esterification of 3-Hydroxypyridine-2-carboxylic Acid

The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial to prevent the acidic proton of the carboxylic acid from interfering with the base-mediated etherification in the subsequent step. Fischer esterification is a classic and effective method for this transformation.[6]

Causality Behind Experimental Choices

-

Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant, driving the equilibrium towards the ester product due to its high concentration.

-

Sulfuric Acid as Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Detailed Experimental Protocol: Synthesis of Methyl 3-hydroxypyridine-2-carboxylate[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Hydroxypyridine-2-carboxylic acid (1.0 eq.) in methanol (approx. 0.5 M concentration).

-

Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (3.0 eq.) dropwise with continuous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

-

Neutralization and Extraction: Carefully dilute the residue with water and adjust the pH to approximately 8.5 using a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization or column chromatography to afford pure Methyl 3-hydroxypyridine-2-carboxylate.

Step 2: Williamson Ether Synthesis for Ethoxy Group Installation

With the carboxylic acid group protected, the next step is the formation of the ether linkage. The Williamson ether synthesis is a robust and widely used method for this purpose, involving the reaction of an alkoxide with an alkyl halide.[7][8][9]

Causality Behind Experimental Choices

-

Sodium Hydride as Base: A strong base like sodium hydride (NaH) is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic sodium phenoxide intermediate.

-

Ethyl Iodide as Ethylating Agent: Ethyl iodide is an excellent electrophile for this SN2 reaction due to the good leaving group ability of iodide.[10]

Detailed Experimental Protocol: Synthesis of Methyl 3-ethoxypyridine-2-carboxylate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 3-hydroxypyridine-2-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at this temperature for 30 minutes, allowing for the formation of the sodium alkoxide.

-

Alkylation: Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-ethoxypyridine-2-carboxylate.

Step 3: Hydrolysis of the Methyl Ester

The final step is the deprotection of the methyl ester to yield the desired this compound. This can be achieved through either acid- or base-catalyzed hydrolysis. Base-catalyzed hydrolysis (saponification) is often preferred for its generally milder conditions and high yields.

Causality Behind Experimental Choices

-

Lithium Hydroxide as Base: Lithium hydroxide is a common choice for the saponification of esters. The reaction is typically carried out in a mixture of water and an organic co-solvent like THF or methanol to ensure the solubility of the ester.

-

Acidification: After the hydrolysis is complete, acidification is necessary to protonate the resulting carboxylate salt and precipitate the free carboxylic acid.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve Methyl 3-ethoxypyridine-2-carboxylate (1.0 eq.) in a mixture of THF and water.

-

Saponification: Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture to 0 °C and carefully adjust the pH to approximately 3-4 with 1 M hydrochloric acid. A precipitate of the product should form.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Isolation and Purification Workflow

The overall process of isolating and purifying the final product is crucial for obtaining a compound of high purity suitable for research and development.

Caption: Workflow for the isolation and purification of the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the predicted spectroscopic data based on the analysis of structurally similar compounds.[11][12][13][14]

| Analytical Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the pyridine ring (approx. 7.0-8.5 ppm).- Quartet and triplet signals for the ethoxy group (-OCH₂CH₃) at approx. 4.1-4.5 ppm and 1.3-1.6 ppm, respectively.- A broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable. |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (approx. 165-175 ppm).- Aromatic carbons of the pyridine ring (approx. 110-160 ppm).- Methylene and methyl carbons of the ethoxy group at approx. 60-70 ppm and 14-16 ppm, respectively. |

| Mass Spectrometry (MS) | - Electrospray ionization (ESI) in positive mode would likely show the [M+H]⁺ ion.- ESI in negative mode would show the [M-H]⁻ ion. |

| Infrared (IR) Spectroscopy | - A broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretch for the carboxylic acid (approx. 1700-1730 cm⁻¹).- C-O stretching vibrations for the ether linkage (approx. 1200-1300 cm⁻¹).- Characteristic aromatic C=C and C=N stretching vibrations (approx. 1400-1600 cm⁻¹).[15][16][17][18][19] |

Potential Applications in Drug Development

Substituted pyridine carboxylic acids are privileged structures in drug discovery.[1][3] The unique combination of an ethoxy group and a carboxylic acid on a pyridine scaffold in this compound makes it an attractive starting point for the development of novel compounds with potential therapeutic applications in areas such as:

-

Enzyme Inhibition: The carboxylic acid can act as a key binding motif, for instance, by forming salt bridges with basic residues in an enzyme's active site.

-

Antimicrobial Agents: The pyridine core is present in numerous antibacterial and antifungal compounds.[20]

-

Central Nervous System (CNS) Agents: The lipophilic ethoxy group can enhance blood-brain barrier penetration, making this scaffold suitable for the development of CNS-active drugs.

Conclusion

This technical guide has outlined a robust and scientifically grounded synthetic pathway for this compound, a compound with significant potential in medicinal chemistry. By leveraging well-established reactions such as Fischer esterification, Williamson ether synthesis, and saponification, this guide provides researchers and drug development professionals with a detailed roadmap for the synthesis, isolation, and characterization of this valuable chemical entity. The provided protocols and theoretical justifications are intended to serve as a strong foundation for the practical realization of this synthesis in a laboratory setting.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. chimia.ch [chimia.ch]

- 18. researchgate.net [researchgate.net]

- 19. spiedigitallibrary.org [spiedigitallibrary.org]

- 20. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 3-Ethoxypyridine-2-carboxylic acid: A Predictive and Methodological Approach

Abstract: This technical guide addresses the solubility characteristics of 3-Ethoxypyridine-2-carboxylic acid, a substituted pyridine derivative of significant interest in pharmaceutical and chemical synthesis. In the absence of extensive, publicly available experimental data for this specific molecule, this document provides a robust framework for researchers and drug development professionals to predict and experimentally determine its solubility. By analyzing the compound's physicochemical properties and drawing comparisons with structurally related analogs, we establish a predicted solubility profile across a range of aqueous and organic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for the equilibrium solubility determination via the shake-flask method, ensuring scientific rigor and reproducibility.

Understanding this compound: A Structural Perspective

This compound is a heterocyclic compound featuring a pyridine ring functionalized with both a carboxylic acid and an ethoxy group. This unique combination of functional groups dictates its chemical behavior and, critically, its solubility. The pyridine ring, with its nitrogen atom, introduces polarity and a site for hydrogen bonding. The carboxylic acid at the 2-position is a strong hydrogen bond donor and acceptor, and its acidic nature implies that its ionization state—and therefore solubility—will be highly dependent on pH. The ethoxy group at the adjacent 3-position adds lipophilic character while also acting as a hydrogen bond acceptor.

Understanding these structural components is the first step in predicting how the molecule will interact with different solvent systems, a cornerstone of process development, formulation, and purification strategies.

Physicochemical Principles and Solubility Prediction

The solubility of a compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1] An accurate prediction of solubility can be derived from a molecule's structural properties.[1][2][3]

Key Molecular Attributes Influencing Solubility:

-

Polarity and Hydrogen Bonding: The presence of the carboxylic acid and the pyridine nitrogen makes the molecule polar. It can act as a hydrogen bond donor (from the carboxylic acid's -OH group) and has multiple acceptor sites (the carboxylic carbonyl oxygen, the ethoxy oxygen, and the pyridine nitrogen). This suggests a strong potential for solubility in polar, hydrogen-bonding solvents.[4]

-

Acid-Base Properties (pKa): As a carboxylic acid, this compound will donate a proton to form a carboxylate anion in basic conditions. This salt form is an ion and will be significantly more soluble in water than the neutral acid form. Conversely, in acidic solutions, the pyridine nitrogen can be protonated, forming a pyridinium cation, which also enhances aqueous solubility. The molecule's isoelectric point will likely correspond to its point of minimum aqueous solubility.

-

Lipophilicity: The ethoxy group and the pyridine ring contribute to the molecule's nonpolar character. As the nonpolar portion of a molecule increases, its solubility in water and other highly polar solvents tends to decrease, while its solubility in organic solvents increases.[4]

Predicted Solubility Profile

Based on these principles and data from analogous compounds like picolinic, nicotinic, and other substituted pyridine carboxylic acids, a qualitative solubility profile can be predicted.[5][6]

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Capable of extensive hydrogen bonding with both the carboxylic acid and pyridine moieties. Aqueous solubility will be highly pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Strong dipole-dipole interactions. DMSO and DMF are excellent solvents for many carboxylic acids. Acetone's polarity is moderate, suggesting good solubility.[6] |

| Low-Polarity Ethers | Diethyl Ether, THF | Low to Moderate | The ethoxy group provides some compatibility, but the high polarity of the carboxylic acid will limit solubility compared to more polar solvents.[6] |

| Nonpolar Aromatic | Toluene, Benzene | Low | The aromatic pyridine ring may have favorable pi-pi stacking interactions, but the highly polar carboxylic acid group will drastically limit solubility.[3] |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The molecule's polarity is too high for significant interaction with nonpolar, aliphatic solvents. The "like dissolves like" principle suggests poor miscibility.[1] |

| Aqueous Acid (e.g., 5% HCl) | - | High | Protonation of the pyridine nitrogen will form a cationic salt, which is expected to be highly water-soluble. |

| Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃) | - | High | Deprotonation of the carboxylic acid will form an anionic carboxylate salt, which is expected to be highly water-soluble. |

Standardized Protocol for Experimental Solubility Determination

While predictions are valuable, they must be confirmed by empirical data. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[7][8]

Experimental Workflow for Solubility Measurement

The following diagram outlines the logical flow for the robust determination of solubility.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and analysis is accurate.

Materials and Equipment:

-

This compound (solute)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Volumetric flasks and pipettes

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for the analyte (e.g., C18)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a tared 20 mL vial. The amount should be sufficient to ensure solid remains after equilibrium (e.g., ~50-100 mg).

-

Record the exact mass of the compound added.

-

Pipette a precise volume of the chosen solvent (e.g., 10.0 mL) into the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a moderate speed for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours). This step is critical for trustworthiness.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle by gravity. For fine suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[8]

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis and Quantification:

-

Develop a validated HPLC-UV method for this compound.

-

Prepare a series of calibration standards of known concentrations and generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted samples onto the HPLC system.

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

While direct experimental solubility data for this compound is not widely published, a strong predictive framework can be built from its molecular structure and the behavior of analogous compounds. The molecule is anticipated to have high solubility in polar organic solvents and in aqueous solutions at acidic or basic pH, with lower solubility in nonpolar media. For drug development and process chemistry, where precision is paramount, these predictions must be substantiated with rigorous experimental data. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for obtaining these critical measurements, empowering researchers to proceed with formulation and synthesis development on a foundation of accurate, empirical evidence.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Introduction: The Significance of Pyridine Carboxylic Acids in Medicinal Chemistry

A comprehensive guide to the crystallographic analysis of 3-Ethoxypyridine-2-carboxylic acid has been developed for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the theoretical and practical aspects of determining the X-ray crystal structure of this compound, from synthesis to structural elucidation. As the crystal structure of this compound is not publicly available, this guide serves as a detailed roadmap for its experimental determination.

Pyridine carboxylic acids are a class of heterocyclic compounds that are of significant interest in the pharmaceutical industry. Their structural motifs are present in numerous approved drugs and bioactive molecules. The precise spatial arrangement of atoms within these molecules, which can be determined by X-ray crystallography, is crucial for understanding their chemical properties and biological activity. The introduction of an ethoxy group at the 3-position of the pyridine ring in this compound is expected to influence its electronic properties, conformation, and intermolecular interactions, making its crystal structure a valuable piece of information for rational drug design and development.

Synthesis of this compound

The first step in the crystallographic analysis is the synthesis and purification of the target compound. A plausible synthetic route for this compound starts from the commercially available 3-hydroxypyridine-2-carboxylic acid.

Experimental Protocol: Williamson Ether Synthesis

-

Starting Material: 3-Hydroxypyridine-2-carboxylic acid.

-

Reagents: Ethyl iodide, a suitable base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Procedure:

-

To a solution of 3-hydroxypyridine-2-carboxylic acid in the chosen solvent, add the base portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes to form the corresponding alkoxide.

-

Add ethyl iodide dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography.

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched with water and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.

-

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. Several techniques can be employed to grow crystals suitable for diffraction experiments.

Methods for Crystal Growth:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often requires screening a variety of solvents with different polarities.

X-ray Diffraction Data Collection